molecular formula C9H14O3 B8376031 2-(1,1-Dimethylprop-2-ynyloxy)propionic acid methyl ester

2-(1,1-Dimethylprop-2-ynyloxy)propionic acid methyl ester

Cat. No. B8376031
M. Wt: 170.21 g/mol
InChI Key: WPIVPQJCIIVDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895761B2

Procedure details

To a mixture of sodium hydride (23.8 g, 0.595 mol) in tetrahydrofuran (400 ml) cooled to 0° C., is added a solution of 2-methyl-3-butyne-2-ol (50 g, 0.595 mol) in tetrahydrofuran (50 ml). The reaction mixture is stirred at 0° C. for 1 hour. A solution of methyl-2-bromo-propionate (99.36 g, 0.595 mol) in tetrahydrofuran (100 ml) is added to the reaction mixture slowly at 0° C. The reaction mixture is stirred at 0° C. for 2 hours and allowed to come to ambient temperature and stirred for 1 hour. The reaction mixture is cooled to 10° C. and quenched with ice cold water. The mixture is extracted with diethyl ether (3×200 ml), the organic phases are combined, washed with water, and dried over anhydrous sodium sulfate. The mixture is filtered and the filtrate is evaporated under reduced pressure to give 2-(1,1-dimethylprop-2-ynyloxy)propionic acid methyl ester (90 g) as a colorless oil, used without further purification in the next step.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
99.36 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]([OH:8])([C:6]#[CH:7])[CH3:5].[CH3:9][O:10][C:11](=[O:15])[CH:12](Br)[CH3:13]>O1CCCC1>[CH3:9][O:10][C:11](=[O:15])[CH:12]([O:8][C:4]([CH3:5])([CH3:3])[C:6]#[CH:7])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
CC(C)(C#C)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
99.36 g
Type
reactant
Smiles
COC(C(C)Br)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 0° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to come to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
quenched with ice cold water
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether (3×200 ml)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C(C)OC(C#C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.